2-(Tritylthio)acetic acid
Overview
Description
2-(Tritylthio)acetic acid is a compound with the molecular weight of 334.44 . Its IUPAC name is (tritylsulfanyl)acetic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound can be prepared from respective thiol synthons using an iodine- or benzotriazolyl chloride-promoted oxidative disulphide bond formation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H18O2S . The InChI key for this compound is RYRPHZROJNDXEV-UHFFFAOYSA-N .Chemical Reactions Analysis
Trityl cations, which are part of the this compound structure, have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.218±0.06 g/cm3 . The predicted melting point is 162.5-163 °C, and the predicted boiling point is 483.0±33.0 °C .Scientific Research Applications
Synthesis and Pharmacological Properties
- A study on the synthesis of derivatives of 1,2,4-triazole containing the thiophene core, including 2-(1,2,4-triazoles-3-iltio)acetic acids, highlights their potential for exhibiting analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other biological activities. These compounds are also intermediates for synthesizing various chemical structures, indicating their significance in pharmaceutical research (Salionov, 2015).
Environmental Applications
- Research on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on surfaces like poly-o-toluidine Zr(IV)phosphate reveals its efficacy in forestry and agriculture as a systemic herbicide. This study underlines the importance of understanding the environmental impact and management of such compounds (Khan & Akhtar, 2011).
Biomedical Research
- A study on the dietary supplementation of acetic acid, a short-chain fatty acid, in human adults illustrates its potential therapeutic effects for managing chronic and metabolic illnesses. Acetic acid supplementation may improve glucose regulation and insulin sensitivity, especially in individuals with cardiometabolic conditions and type 2 diabetes (Valdes, So, Gill, & Kellow, 2021).
Chemical Synthesis and Catalysis
- Research shows that acetic acid promotes the palladium-catalyzed selective conjugate reduction of α,β-unsaturated carbonyl compounds with tributyltin hydride. This indicates acetic acid's role in catalysis and organic synthesis (Four & Guibe, 1982).
Toxicology Studies
- The metabolic effects of acetic-acid analogues of thyroxine and triiodothyronine have been studied, providing insights into the bioactivity and potential toxicological impacts of these compounds (Lipsett, Pearson, Rall, & Rawson, 1956).
Wastewater Treatment
- Studies on the removal of acetic acid from aqueous solutions using bulk ionic liquid membranes demonstrate the compound's relevance in wastewater treatment and environmental remediation (Baylan & Çehreli, 2019).
Safety and Hazards
properties
IUPAC Name |
2-tritylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRPHZROJNDXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401163 | |
Record name | 2-(tritylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34914-36-8 | |
Record name | 2-(tritylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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